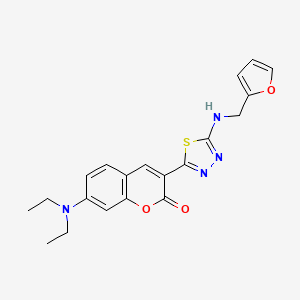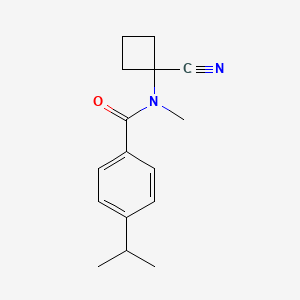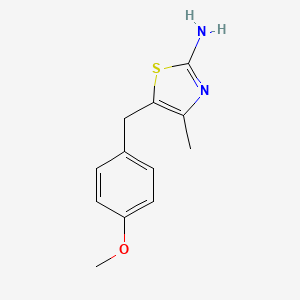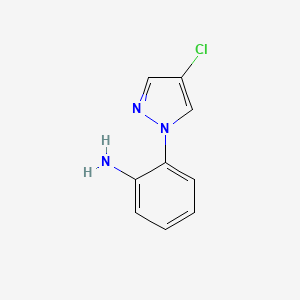
7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one is a complex organic compound that features a chromene core structure, functionalized with thiadiazole, furan, and diethylamino groups. Its intricate molecular architecture suggests potential versatility and functionality in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions starting from simpler precursors. For example:
Formation of 1,3,4-thiadiazole ring: Thiadiazole compounds can be prepared via the cyclization of thiosemicarbazide with various acid chlorides or carboxylic acids under acidic conditions.
Chromene scaffold synthesis: The chromene core can be synthesized through Pechmann condensation or related cyclization methods, often involving resorcinol and an α,β-unsaturated carbonyl compound under acidic conditions.
Furan functionalization: The furan group can be introduced through a variety of cross-coupling reactions, such as Suzuki or Heck reactions, starting from halogenated furans and suitable organometallic reagents.
Final coupling: The furan-modified thiadiazole can then be coupled with the chromene core through amide or ester linkage using typical peptide coupling reagents like EDC or DCC.
Industrial Production Methods
Industrial production of this compound would likely optimize these steps for scale-up, involving continuous-flow reactors for precise control of reaction conditions, increased yields, and improved safety. Optimized solvents, catalysts, and automation would play crucial roles in ensuring economic viability and consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation at the furan or thiadiazole moiety using oxidizing agents like m-CPBA or KMnO₄.
Reduction: The nitro groups, if present, can be reduced using hydrogenation catalysts like Pd/C under hydrogen gas.
Substitution: Various nucleophiles can attack at different points on the thiadiazole and furan rings under suitable conditions.
Common Reagents and Conditions
Oxidation agents: m-CPBA, KMnO₄, or NaOCl.
Reduction agents: Pd/C with H₂, LiAlH₄.
Substitution conditions: Nucleophilic reagents in polar solvents like DMF, DMSO, under heat.
Major Products
The specific products depend on the reaction conditions, but typically include derivatives functionalized at the chromene, thiadiazole, or furan moieties.
Scientific Research Applications
Chemistry
In chemistry, 7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one can serve as a building block for more complex organic synthesis, probing molecular interactions and reaction mechanisms.
Biology
In biological research, this compound can be investigated for its interactions with various biological macromolecules. For instance, its unique structure may provide insights into enzyme binding and inhibition processes.
Medicine
Industry
In industry, it could find applications as a specialty chemical in materials science, for developing new polymers or as an additive in coatings with specific desired properties.
Mechanism of Action
Molecular Targets and Pathways
The mechanism of action of 7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one likely involves interaction with specific molecular targets such as enzymes or receptors. The chromene core can intercalate with DNA or protein structures, affecting their function. The thiadiazole moiety might contribute to binding specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
7-(diethylamino)-4-methyl-2H-chromen-2-one: Shares the chromene and diethylamino functionalities but lacks the thiadiazole and furan groups, potentially resulting in different binding properties and applications.
3-(5-amino-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one: Similar thiadiazole-chromene core but lacking the diethylamino and furan modifications, suggesting different chemical reactivity and biological interactions.
Uniqueness
The unique combination of chromene, thiadiazole, diethylamino, and furan groups in 7-(diethylamino)-3-(5-((furan-2-ylmethyl)amino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-one makes it versatile for various chemical reactions, offering a wide range of applications in scientific research and industrial processes.
Properties
IUPAC Name |
7-(diethylamino)-3-[5-(furan-2-ylmethylamino)-1,3,4-thiadiazol-2-yl]chromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-3-24(4-2)14-8-7-13-10-16(19(25)27-17(13)11-14)18-22-23-20(28-18)21-12-15-6-5-9-26-15/h5-11H,3-4,12H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXOJVANAIEVGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NN=C(S3)NCC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-N-[6-(difluoromethyl)pyridin-3-yl]propanamide](/img/structure/B2374612.png)


![2-Spiro[2.4]heptan-7-ylacetaldehyde](/img/structure/B2374615.png)
![Ethyl 2-amino-3-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}propanoate; trifluoroacetic acid](/img/structure/B2374617.png)



![8-((4-Acetylphenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2374622.png)

![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(isoquinolin-5-yl)acetamide](/img/structure/B2374629.png)
![N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2374630.png)
